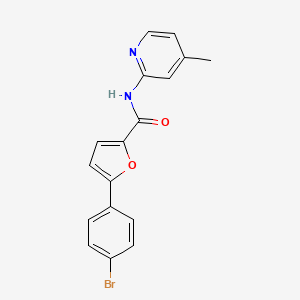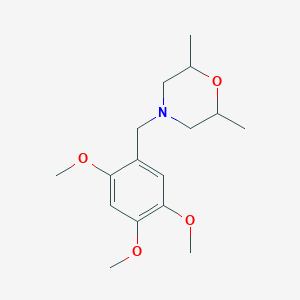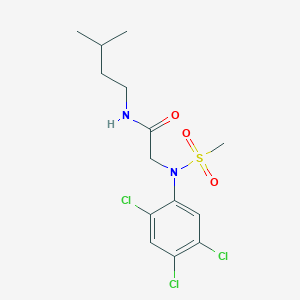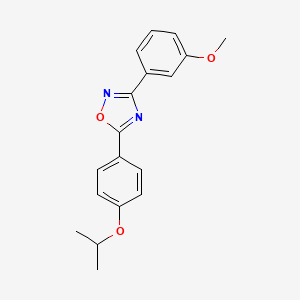![molecular formula C22H29NO2S B4921696 [1-[4-(methylthio)benzyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B4921696.png)
[1-[4-(methylthio)benzyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-[4-(methylthio)benzyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol, also known as MTMP, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of [1-[4-(methylthio)benzyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol involves its binding to dopamine receptors, specifically the D2 receptor subtype. This binding leads to the modulation of intracellular signaling pathways, resulting in the regulation of dopamine neurotransmission. This compound has been shown to act as a partial agonist at the D2 receptor, meaning that it can activate the receptor to a certain extent, but not fully. This partial agonism is thought to contribute to the unique pharmacological profile of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of dopamine neurotransmission, the regulation of gene expression, and the inhibition of cell proliferation. In animal studies, this compound has been found to have antipsychotic-like effects, as well as anxiolytic and antidepressant-like effects. Additionally, this compound has been shown to improve cognitive function in animal models of schizophrenia.
实验室实验的优点和局限性
One advantage of using [1-[4-(methylthio)benzyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol in lab experiments is its selective binding to dopamine receptors, which allows for the specific modulation of dopamine neurotransmission. Additionally, the partial agonist activity of this compound may provide a more nuanced pharmacological profile compared to full agonists or antagonists. However, one limitation of using this compound in lab experiments is its relatively low potency compared to other dopamine receptor ligands. This may require the use of higher concentrations of this compound in experiments, which could lead to off-target effects or toxicity.
未来方向
For research on [1-[4-(methylthio)benzyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol could include further investigation of its pharmacological profile and potential therapeutic applications, as well as the development of more potent analogs. Additionally, studies could focus on the effects of this compound on other neurotransmitter systems and its potential as a tool for elucidating the mechanisms of neuropsychiatric disorders. Finally, research could explore the potential of this compound as a lead compound for the development of new drugs targeting dopamine receptors.
合成方法
[1-[4-(methylthio)benzyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol can be synthesized through a multi-step process involving the reaction of 4-(methylthio)benzyl chloride with 2-phenoxyethanol, followed by the reaction of the resulting intermediate with piperidine and formaldehyde. The final product is obtained through purification and crystallization steps.
科学研究应用
[1-[4-(methylthio)benzyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol has been found to have potential applications in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been shown to modulate the activity of dopamine receptors, which play a crucial role in the regulation of mood, motivation, and reward. In pharmacology, this compound has been studied for its potential as a novel antipsychotic drug, as well as for its ability to enhance the efficacy of existing antipsychotic medications. In medicinal chemistry, this compound has been investigated for its potential as a lead compound for the development of new drugs targeting dopamine receptors.
属性
IUPAC Name |
[1-[(4-methylsulfanylphenyl)methyl]-4-(2-phenoxyethyl)piperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO2S/c1-26-21-9-7-19(8-10-21)17-23-14-11-22(18-24,12-15-23)13-16-25-20-5-3-2-4-6-20/h2-10,24H,11-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPVPIKWPWYLTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CN2CCC(CC2)(CCOC3=CC=CC=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-benzodioxol-5-yl[4-(benzyloxy)benzyl]amine](/img/structure/B4921619.png)
![2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(4-pyridinylmethyl)acetamide](/img/structure/B4921623.png)
![N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-furamide](/img/structure/B4921625.png)

![N,N-dimethyl-6-(3-{1-[(3-methyl-2-pyridinyl)methyl]-1H-pyrazol-3-yl}phenyl)nicotinamide](/img/structure/B4921645.png)
![3-(4-methoxybenzyl)-5-{4-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4921649.png)
![N-(2-chlorobenzyl)-3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4921655.png)

![1-[(butyrylamino)(2-methoxyphenyl)methyl]-2-naphthyl phenoxyacetate](/img/structure/B4921673.png)

![N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4921694.png)
![2-[(4-{[5-(4-bromophenyl)-2-oxo-3(2H)-furanylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B4921706.png)
![5-[3-chloro-4-(2-propyn-1-yloxy)benzylidene]-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4921712.png)
